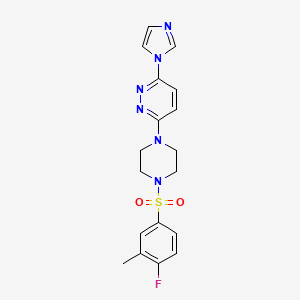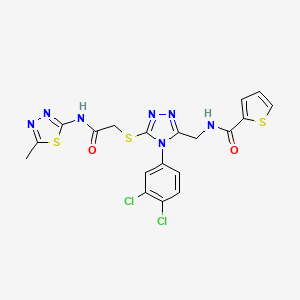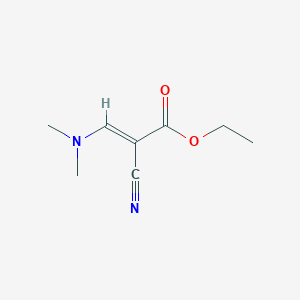![molecular formula C5H4O5 B2900818 (1R,5S)-3-Oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid CAS No. 2550996-83-1](/img/structure/B2900818.png)
(1R,5S)-3-Oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1R,5S)-3-Oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid” is a chemical compound with the molecular formula C6H4O5 . It is a solid substance .
Molecular Structure Analysis
The compound has a complex structure, as indicated by its IUPAC name. The “bicyclo[3.1.0]” part of the name indicates a bicyclic structure with 3 atoms in the first ring and 1 atom in the second ring .Physical And Chemical Properties Analysis
This compound is a solid . Its molecular weight is 156.093 Da .Scientific Research Applications
ODA has been extensively studied for its potential applications in various fields. In the field of organic chemistry, ODA has been used as a building block for the synthesis of various natural products and pharmaceuticals. In the field of materials science, ODA has been used to develop new types of polymers and coatings. Moreover, ODA has been studied for its potential applications in the field of biomedicine, where it has shown promising results as an antibacterial and antifungal agent.
Mechanism of Action
The mechanism of action of ODA is not fully understood. However, it is believed that ODA exerts its antibacterial and antifungal effects by disrupting the cell membrane of microorganisms. ODA has been shown to interact with the lipid bilayer of the cell membrane, leading to membrane destabilization and cell death.
Biochemical and Physiological Effects:
ODA has been shown to have a low toxicity profile and is generally considered safe for use in lab experiments. However, ODA has been shown to have some cytotoxic effects on certain cancer cell lines. Moreover, ODA has been shown to have a potential role in the treatment of Alzheimer's disease, where it has been shown to inhibit the aggregation of amyloid beta peptides.
Advantages and Limitations for Lab Experiments
ODA has several advantages for use in lab experiments. It is a stable compound that is easy to synthesize and purify. Moreover, ODA has a unique structure that makes it an attractive target for synthesis and research. However, ODA has some limitations for lab experiments. It is a chiral molecule, which means that it has two enantiomers that can have different biological activities. Moreover, ODA has a limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
For ODA research include the development of new synthetic methods, the synthesis of new types of natural products and pharmaceuticals, and further studies on its mechanism of action and potential role in the treatment of Alzheimer's disease.
Synthesis Methods
ODA can be synthesized by a variety of methods, including the Diels-Alder reaction, the Prins reaction, and the intramolecular Friedel-Crafts reaction. The Diels-Alder reaction is the most commonly used method for ODA synthesis, which involves the reaction of furan and maleic anhydride in the presence of a catalyst. The Prins reaction and the intramolecular Friedel-Crafts reaction are alternative methods that have been used for ODA synthesis.
properties
IUPAC Name |
(1S,5R)-3-oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4O5/c6-4(7)1-2-3(1)10-5(8)9-2/h1-3H,(H,6,7)/t1?,2-,3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTWQYUHQOQHNY-MZJVJLTCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C2C1OC(=O)O2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H]12[C@@H](C1C(=O)O)OC(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{1-[(6-Chloro-3-pyridinyl)methyl]-1H-indol-3-yl}-1-ethanone](/img/structure/B2900736.png)




![3-[(4-Chloroanilino)methylidene]-2-(2-hydroxyethylimino)-9-methyl-4-pyrido[1,2-a]pyrimidinone](/img/structure/B2900746.png)
![7-[(4-bromophenyl)methyl]-8-hydrazinyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2900747.png)



![5-[2-Chloro-4-(trifluoromethyl)phenoxy]-3,3-dimethyl-2-benzofuran-1-one](/img/structure/B2900751.png)

![Cyclopentyl-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2900758.png)